1-(4-Methylbenzoyl)-1H-benzimidazole
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Overview
Description
1-(4-Methylbenzoyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzoyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of 4-methylbenzoyl chloride with 1H-benzimidazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of 4-methylbenzoic acid and 1H-benzimidazole in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzoyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-(4-Methylbenzoyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-Methylbenzoyl)-1H-benzimidazole can be compared with other benzimidazole derivatives:
1-(4-Methylbenzoyl)-1H-benzotriazole: Similar structure but with a triazole ring instead of a benzimidazole ring.
1-(4-Methylbenzoyl)-1H-imidazole: Contains an imidazole ring instead of a benzimidazole ring.
1-(4-Methylbenzoyl)-1H-pyrrole: Features a pyrrole ring instead of a benzimidazole ring.
Uniqueness: The presence of the 4-methylbenzoyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
benzimidazol-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H12N2O/c1-11-6-8-12(9-7-11)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3 |
InChI Key |
YLZMOQYZJDTTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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